molecular formula C9H11N5S B1326997 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-76-1

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B1326997
CAS No.: 1142208-76-1
M. Wt: 221.28 g/mol
InChI Key: QEDIRRYXHMIZEO-UHFFFAOYSA-N
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Description

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with thiourea and ammonium acetate in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
  • 4-Amino-6-(4-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
  • 4-Amino-6-(3-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Uniqueness

The uniqueness of 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 6-methyl group on the pyridine ring can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-amino-2-(6-methylpyridin-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-5-3-2-4-6(11-5)7-12-8(10)14-9(15)13-7/h2-4,7H,1H3,(H4,10,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDIRRYXHMIZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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